Efegatran sulfate

描述

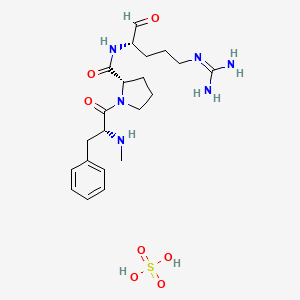

Structure

3D Structure of Parent

属性

CAS 编号 |

126721-07-1 |

|---|---|

分子式 |

C21H34N6O7S |

分子量 |

514.6 g/mol |

IUPAC 名称 |

(2S)-N-[(2S)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-1-[(2R)-2-(methylamino)-3-phenylpropanoyl]pyrrolidine-2-carboxamide;sulfuric acid |

InChI |

InChI=1S/C21H32N6O3.H2O4S/c1-24-17(13-15-7-3-2-4-8-15)20(30)27-12-6-10-18(27)19(29)26-16(14-28)9-5-11-25-21(22)23;1-5(2,3)4/h2-4,7-8,14,16-18,24H,5-6,9-13H2,1H3,(H,26,29)(H4,22,23,25);(H2,1,2,3,4)/t16-,17+,18-;/m0./s1 |

InChI 键 |

BISKEOIROPAOGY-RXQQAGQTSA-N |

手性 SMILES |

CN[C@H](CC1=CC=CC=C1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCN=C(N)N)C=O.OS(=O)(=O)O |

规范 SMILES |

CNC(CC1=CC=CC=C1)C(=O)N2CCCC2C(=O)NC(CCCN=C(N)N)C=O.OS(=O)(=O)O |

外观 |

Solid powder |

其他CAS编号 |

126721-07-1 |

纯度 |

>98% (or refer to the Certificate of Analysis) |

相关CAS编号 |

105806-65-3 (Parent) |

序列 |

FPR |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

D-methyl-phenylalanyl-prolyl-arginal efegatran efegatran sulfate GYKI 14766 GYKI-14766 LY 294468 LY-294468 Me-Phe-Pro-Arg-H |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Efegatran Sulfate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Efegatran sulfate is a potent, reversible, and competitive direct inhibitor of thrombin, the final key enzyme in the coagulation cascade.[1] By binding to the active site of thrombin, efegatran effectively blocks its enzymatic activity, thereby preventing the conversion of fibrinogen to fibrin, inhibiting thrombin-induced platelet aggregation, and ultimately exerting its anticoagulant and antithrombotic effects.[2][3] This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its molecular interactions, effects on the coagulation cascade, and relevant experimental data and protocols.

Introduction

Thrombotic disorders, including unstable angina and myocardial infarction, are leading causes of morbidity and mortality worldwide. Thrombin (Factor IIa) plays a central role in the pathophysiology of these conditions by catalyzing the formation of fibrin clots and activating platelets. Direct thrombin inhibitors (DTIs) represent a class of anticoagulants that directly bind to and inhibit thrombin, independent of antithrombin III. This compound (formerly LY294468) is a synthetic tripeptide arginal derivative that acts as a direct thrombin inhibitor.[1] Its mechanism of action offers a targeted approach to anticoagulation with predictable pharmacokinetics.

Molecular Mechanism of Action

Efegatran is a reversible and competitive inhibitor of thrombin.[1][4] Its structure allows it to fit into the active site of the thrombin molecule, thereby blocking the access of its natural substrates.

Binding to Thrombin

The arginal residue of efegatran is crucial for its interaction with the S1 specificity pocket of thrombin, a site that normally accommodates the arginine side chain of fibrinogen. The binding is further stabilized by interactions of the D-phenylalanyl and prolyl residues with the S3 and S2 sites of thrombin, respectively.[1] This tight and specific binding competitively inhibits the proteolytic activity of thrombin.

Inhibition of Thrombin Activity

By occupying the active site, efegatran prevents thrombin from cleaving its primary substrates, most notably fibrinogen. This inhibition directly blocks the formation of insoluble fibrin monomers, which are essential for the structure of a thrombus. Furthermore, efegatran inhibits both free thrombin and thrombin that is bound to fibrin, a key advantage over indirect thrombin inhibitors like heparin.

Downstream Effects on the Coagulation Cascade

The inhibition of thrombin by efegatran leads to several downstream effects that contribute to its anticoagulant and antithrombotic properties.

Inhibition of Fibrin Formation

The most direct consequence of efegatran's action is the prevention of the conversion of soluble fibrinogen into insoluble fibrin strands. This disrupts the final step of the coagulation cascade, preventing the formation of a stable blood clot.

Inhibition of Platelet Activation and Aggregation

Thrombin is a potent activator of platelets through the cleavage of protease-activated receptors (PARs) on the platelet surface. By inhibiting thrombin, efegatran prevents this activation, thereby reducing platelet aggregation and their contribution to thrombus formation.[2][3]

Inhibition of Factor XIII Activation

Thrombin also activates Factor XIII to Factor XIIIa, an enzyme that cross-links fibrin strands to stabilize the clot. Inhibition of thrombin by efegatran prevents the formation of a stable, cross-linked fibrin mesh, rendering any formed clot more susceptible to fibrinolysis.[5]

Quantitative Data

The following tables summarize the key quantitative data related to the mechanism of action of this compound.

| Parameter | Value | Reference |

| Binding Affinity | ||

| Apparent Kass | 0.8 x 10(8) L/mol | [1] |

| In Vitro Inhibition | ||

| IC50 (Thrombin) | 23.0 nM | |

| Coagulation Assays | ||

| aPTT Prolongation | Dose-dependent | |

| Thrombin Time Prolongation | Twofold at 33 nM | [1] |

Table 1: In Vitro Efficacy of this compound

| Study Population | Dose Range | Key Findings | Reference |

| Patients with Unstable Angina | 0.105 mg/kg/h to 1.2 mg/kg/h (48h infusion) | Dose-dependent increase in aPTT, with the highest dose resulting in a mean aPTT of approximately three times baseline. |

Table 2: Clinical Pharmacology of this compound

Experimental Protocols

In Vitro Thrombin Inhibition Assay (Chromogenic)

This protocol describes a method to determine the inhibitory activity of this compound on thrombin using a chromogenic substrate.

Materials:

-

Human α-thrombin

-

Chromogenic thrombin substrate (e.g., S-2238)

-

Tris-HCl buffer (pH 7.4)

-

This compound solutions of varying concentrations

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of human α-thrombin in Tris-HCl buffer.

-

Prepare serial dilutions of this compound in Tris-HCl buffer.

-

In a 96-well microplate, add 20 µL of Tris-HCl buffer (blank), 20 µL of this compound solution, or 20 µL of buffer (control).

-

Add 160 µL of pre-warmed (37°C) thrombin solution to each well.

-

Incubate the plate at 37°C for 5 minutes.

-

Add 20 µL of pre-warmed chromogenic substrate to each well to initiate the reaction.

-

Immediately measure the absorbance at 405 nm using a microplate reader in kinetic mode for 10 minutes.

-

The rate of substrate cleavage is proportional to thrombin activity. Calculate the percentage of inhibition for each concentration of this compound compared to the control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.

Activated Partial Thromboplastin Time (aPTT) Assay

This protocol outlines the procedure for measuring the effect of this compound on the intrinsic pathway of coagulation.

Materials:

-

Platelet-poor plasma (PPP)

-

aPTT reagent (containing a contact activator like silica and phospholipids)

-

Calcium chloride (CaCl2) solution (0.025 M)

-

This compound solutions of varying concentrations

-

Coagulometer

Procedure:

-

Prepare dilutions of this compound in saline.

-

Spike platelet-poor plasma with different concentrations of this compound.

-

Pre-warm the PPP samples, aPTT reagent, and CaCl2 solution to 37°C.

-

In a coagulometer cuvette, pipette 100 µL of the PPP sample.

-

Add 100 µL of the aPTT reagent to the cuvette.

-

Incubate the mixture at 37°C for a specified time (e.g., 3-5 minutes) to allow for the activation of contact factors.

-

Add 100 µL of the pre-warmed CaCl2 solution to the cuvette to initiate clotting.

-

The coagulometer will automatically detect the formation of a fibrin clot and record the clotting time in seconds.

-

Compare the aPTT of the efegatran-spiked plasma to the baseline aPTT of the control plasma.

Canine Model of Coronary Artery Thrombosis

This protocol describes an in vivo model to assess the antithrombotic efficacy of this compound.

Animals:

-

Mongrel dogs of either sex.

Procedure:

-

Anesthetize the dogs and surgically expose the left circumflex coronary artery (LCX).

-

Induce endothelial injury to the LCX using a controlled electrolytic current delivered via a needle electrode. This initiates thrombus formation.

-

Monitor coronary blood flow using a Doppler flow probe.

-

Administer this compound as a continuous intravenous infusion at varying doses. A control group receives a saline infusion.

-

Measure the time to occlusion (TTO), defined as the time from the start of the electrolytic injury to the point where coronary blood flow ceases due to a stable occlusive thrombus.

-

Collect blood samples at baseline and at various time points during the infusion to measure aPTT, thrombin time, and other coagulation parameters.

-

The efficacy of this compound is determined by its ability to prolong the TTO compared to the control group.

Visualizations

Figure 1: Signaling pathway showing the central role of thrombin and its inhibition by this compound.

Figure 2: Experimental workflow for the in vitro thrombin inhibition assay.

Conclusion

This compound is a direct thrombin inhibitor that exerts its anticoagulant and antithrombotic effects by reversibly and competitively binding to the active site of thrombin. This targeted mechanism effectively blocks the key downstream actions of thrombin, including fibrin formation, platelet activation, and clot stabilization. The predictable and dose-dependent anticoagulant effect of efegatran, as demonstrated in both preclinical and clinical studies, underscores its potential as a therapeutic agent in the management of thrombotic diseases. Further research and clinical development will continue to delineate its full therapeutic utility.

References

- 1. Antithrombotic assessment of the effects of combination therapy with the anticoagulants efegatran and heparin and the glycoprotein IIb-IIIa platelet receptor antagonist 7E3 in a canine model of coronary artery thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of human thrombin by the constituents of licorice: inhibition kinetics and mechanistic insights through in vitro and in silico studies - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09203J [pubs.rsc.org]

- 3. linear.es [linear.es]

- 4. Experimental study on the model of coronary artery thrombosis in dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [PDF] Anti-anginal drugs–beliefs and evidence: systematic review covering 50 years of medical treatment | Semantic Scholar [semanticscholar.org]

Efegatran Sulfate: An In-depth Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Efegatran sulfate is a potent, synthetic, and reversible direct thrombin inhibitor (DTI) that has been investigated for its anticoagulant and antithrombotic properties. As a univalent DTI, it binds directly to the active site of thrombin, thereby blocking its enzymatic activity in the coagulation cascade. This targeted mechanism of action offers potential advantages over indirect thrombin inhibitors, such as heparin, by inhibiting both free and fibrin-bound thrombin with a more predictable anticoagulant response. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, pharmacological properties, and detailed experimental methodologies for its evaluation.

Core Properties of this compound

| Property | Value | Reference |

| Synonyms | LY294468 sulfate, GYKI 14766 | [1][2] |

| Molecular Formula | C21H36N6O8S | [2] |

| Mechanism of Action | Direct Thrombin (Factor IIa) Inhibitor | [1][2] |

| Therapeutic Areas | Cardiovascular Diseases, Thrombosis | [2] |

| Highest R&D Phase | Phase 2 | [2] |

| Indications (Studied) | Unstable Angina, Thrombosis | [2][3] |

Mechanism of Action

Efegatran directly inhibits thrombin, a crucial enzyme in the coagulation cascade. By binding to the catalytic site of thrombin, efegatran prevents the conversion of fibrinogen to fibrin, a critical step in clot formation. This inhibition also disrupts thrombin-mediated activation of platelets and other coagulation factors, leading to its anticoagulant and antithrombotic effects.[1]

Signaling Pathway: Inhibition of the Coagulation Cascade

Caption: Efegatran's inhibition of thrombin.

Pharmacological Data

Preclinical Pharmacodynamics

Preclinical studies in a canine model of coronary artery thrombosis demonstrated the dose-dependent anticoagulant effects of efegatran.

| Parameter | Animal Model | Dose | Effect | Reference |

| Antithrombotic Efficacy | Canine | 0.25 mg/kg/h | Maintained better vessel patency compared to vehicle and heparin groups. | [2] |

| Activated Partial Thromboplastin Time (aPTT) | Canine | Dose-dependent | 8-fold increase in aPTT for every doubling of the thrombin time (TT). | [1] |

| Bleeding Time | Canine | Minimum effective antithrombotic dose | 3-fold increase. | [2] |

Clinical Pharmacodynamics

In a phase 2 clinical trial involving patients with unstable angina, this compound was administered at various infusion rates, demonstrating a clear dose-response relationship.

| Dose of this compound | Effect on aPTT | Bleeding Events | Reference |

| 0.105 mg/kg/h to 1.2 mg/kg/h | Dose-dependent increase | No statistically significant difference in major bleeding compared to heparin. | [3] |

| 1.2 mg/kg/h | Approximately 3 times baseline at steady state | Minor bleeding and thrombophlebitis occurred more frequently than in the heparin group. | [3] |

| ≥ 0.63 mg/kg/h | Comparable antithrombotic effect to aPTT-adjusted heparin infusion. | No excess of major bleeding. | [3] |

Platelet Aggregation Inhibition

Efegatran has been shown to inhibit platelet aggregation induced by various agonists.

| Agonist | Species | Effect | Reference |

| Thrombin | Canine | Abolished thrombin-induced aggregation. | [2] |

| ADP, Arachidonic Acid | Canine | No significant reduction in aggregation. | [2] |

| r-tissue factor | Human | Completely inhibited platelet activation. | [4] |

Experimental Protocols

Activated Partial Thromboplastin Time (aPTT) Assay

The aPTT assay is a key method for assessing the anticoagulant effect of direct thrombin inhibitors.

Principle: The aPTT test measures the time it takes for a clot to form in a plasma sample after the addition of a substance that activates the intrinsic coagulation pathway.

General Protocol:

-

Sample Preparation: Collect whole blood into a tube containing a citrate anticoagulant. Centrifuge to obtain platelet-poor plasma (PPP).

-

Incubation: Pre-warm the PPP to 37°C. Add a contact activator (e.g., silica, kaolin) and a phospholipid reagent to the plasma and incubate for a specified time.

-

Clot Initiation: Add calcium chloride to the mixture to initiate the clotting cascade.

-

Measurement: Record the time taken for a fibrin clot to form. This is the aPTT value in seconds.

Thrombin Time (TT) Assay

The TT assay is highly sensitive to the presence of direct thrombin inhibitors.

Principle: The TT measures the time it takes for a clot to form in plasma after the addition of a standard amount of thrombin.

General Protocol:

-

Sample Preparation: Prepare platelet-poor plasma (PPP) from a citrated blood sample.

-

Incubation: Pre-warm the PPP to 37°C.

-

Clot Initiation: Add a known concentration of thrombin reagent to the plasma.

-

Measurement: Record the time to clot formation.

In Vitro Platelet Aggregation Assay

This assay evaluates the effect of efegatran on platelet function.

Principle: Light transmission aggregometry measures the change in light transmission through a platelet suspension as platelets aggregate in response to an agonist.

General Protocol:

-

Sample Preparation: Prepare platelet-rich plasma (PRP) from a citrated whole blood sample.

-

Baseline Measurement: Place the PRP in an aggregometer cuvette and establish a baseline light transmission.

-

Inhibition: Add this compound at various concentrations to the PRP and incubate.

-

Aggregation Induction: Add a platelet agonist (e.g., thrombin, ADP, collagen) to induce aggregation.

-

Measurement: Monitor the change in light transmission over time as platelets aggregate. The extent of inhibition is calculated relative to a control without the inhibitor.

Thrombin Generation Assay (TGA)

The TGA provides a comprehensive assessment of the overall coagulation potential.

Principle: This assay measures the generation of thrombin over time in plasma after the initiation of coagulation. The amount of thrombin generated is measured using a fluorogenic substrate.

General Protocol:

-

Sample Preparation: Use platelet-poor plasma (PPP).

-

Reaction Initiation: Add a trigger (e.g., tissue factor) and a fluorogenic thrombin substrate to the plasma in a microplate well.

-

Fluorescence Monitoring: Measure the fluorescence intensity over time in a fluorometer. The rate of fluorescence generation is proportional to the amount of thrombin activity.

-

Data Analysis: Calculate parameters such as lag time, peak thrombin concentration, and endogenous thrombin potential (ETP).

Experimental and Developmental Workflows

Preclinical Development Workflow for a Direct Thrombin Inhibitor

Caption: Preclinical development workflow.

Experimental Workflow for Assessing Anticoagulant Activity

Caption: Workflow for coagulation assays.

Conclusion

This compound is a direct thrombin inhibitor with well-characterized anticoagulant and antithrombotic effects. Its predictable dose-response and efficacy in preclinical and early clinical studies highlight its potential as a therapeutic agent for thrombotic disorders. This technical guide provides researchers and drug development professionals with the foundational knowledge and experimental methodologies necessary to further investigate this compound and similar direct thrombin inhibitors. The provided data and protocols serve as a valuable resource for designing and interpreting studies aimed at elucidating the full therapeutic potential of this class of anticoagulants.

References

- 1. researchgate.net [researchgate.net]

- 2. Antithrombotic assessment of the effects of combination therapy with the anticoagulants efegatran and heparin and the glycoprotein IIb-IIIa platelet receptor antagonist 7E3 in a canine model of coronary artery thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anticoagulant properties, clinical efficacy and safety of efegatran, a direct thrombin inhibitor, in patients with unstable angina - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Discovery and Development of Efegatran Sulfate

For Researchers, Scientists, and Drug Development Professionals

Core Summary

Efegatran sulfate, also known as LY294468 sulfate, is a potent, selective, and reversible direct inhibitor of thrombin (Factor IIa). Developed initially by IVAX LLC and later by Eli Lilly and Company, this small molecule anticoagulant reached Phase 2 clinical trials for the treatment of thrombosis and unstable angina. As a univalent inhibitor, Efegatran binds directly to the active site of thrombin, thereby blocking its enzymatic activity in the coagulation cascade and exerting its antithrombotic effects. While showing dose-dependent anticoagulant activity, its clinical development did not progress beyond Phase 2, and it is not a commercially available therapeutic. This guide provides a comprehensive overview of the discovery, mechanism of action, and development of this compound, presenting available data, experimental methodologies, and relevant biological pathways.

Discovery and Developmental History

This compound emerged from research programs focused on identifying small molecule, direct-acting anticoagulants as alternatives to traditional therapies like heparin and warfarin. The development was driven by the need for anticoagulants with a more predictable pharmacokinetic and pharmacodynamic profile, a wider therapeutic window, and a lower risk of off-target effects.

-

Initial Development: The compound was initially developed by IVAX LLC.

-

Eli Lilly and Company's Role: Eli Lilly and Company later took over the development of Efegatran (designated as LY294468) for the potential treatment of thromboembolic disorders.[1]

-

Clinical Progression: this compound progressed to Phase 2 clinical trials, with studies focusing on its use in patients with unstable angina and for the prevention of thrombosis.[1][2]

-

Development Status: The global highest research and development status reached for this compound hydrate is Phase 2.[1] The reasons for the cessation of its development are not extensively detailed in publicly available literature, a common occurrence for drug candidates that do not advance to later stages.

Mechanism of Action

Efegatran is a direct thrombin inhibitor (DTI). Unlike indirect inhibitors such as heparin, which require a cofactor (antithrombin) to exert their effect, DTIs bind directly to the thrombin molecule.

Efegatran is classified as a univalent DTI, meaning it binds only to the active site of the thrombin enzyme.[1] This binding is reversible. By occupying the active site, Efegatran prevents thrombin from cleaving its primary substrate, fibrinogen, into fibrin, which is the final step in the formation of a stable blood clot. Furthermore, by inhibiting thrombin, Efegatran also interferes with thrombin-mediated activation of platelets and other coagulation factors, further contributing to its anticoagulant effect.[3][4]

The following diagram illustrates the central role of thrombin in the coagulation cascade and the point of inhibition by Efegatran.

Chemical Synthesis

A plausible synthetic workflow would involve:

-

Protection of Amino Acids: The starting amino acids (D-phenylalanine, L-proline, and an arginine derivative) would have their reactive functional groups protected.

-

Peptide Coupling: The protected amino acids would be sequentially coupled using standard peptide coupling reagents (e.g., carbodiimides like DCC or EDC, or more advanced reagents like HATU or HOBt).

-

Modification and Deprotection: Following the formation of the peptide backbone, the terminal functional groups would be modified to introduce the arginal (aldehyde) moiety, and all protecting groups would be removed.

-

Salt Formation: The final compound would be reacted with sulfuric acid to form the stable sulfate salt.

The following diagram outlines a logical workflow for the synthesis of Efegatran.

Preclinical and Clinical Data

In Vitro Activity

While a specific Ki or IC50 value for Efegatran's inhibition of thrombin is not consistently reported in publicly accessible literature, comparative studies have characterized its activity relative to other direct thrombin inhibitors. In one study, Efegatran was noted to be a reversible inhibitor of thrombin, similar to argatroban, whereas hirudin and hirulog were irreversible.[5]

| Parameter | Value | Reference |

| Inhibition Constant (Ki) | Data not available | |

| IC50 | Data not available |

Preclinical Pharmacokinetics and Pharmacodynamics

Preclinical studies in canine models demonstrated that Efegatran produced a dose-dependent increase in clotting times, with a notable selectivity for prolonging thrombin time (TT) over activated partial thromboplastin time (aPTT).

| Parameter | Species | Value | Reference |

| aPTT-TT Ratio (dose to double clotting time) | Dog | 8:1 | |

| aPTT-TT Ratio (dose to double clotting time) | Human (Phase I) | 12:1 |

The kinetics of the anticoagulant activity of Efegatran in both dogs and humans were found to be linear and non-saturable over the dose ranges studied.

Clinical Trials

A significant Phase 2 clinical trial investigated the safety and efficacy of five dose levels of this compound compared to heparin in 432 patients with unstable angina.[2]

Study Design:

-

Population: 432 patients with unstable angina.

-

Intervention: Five sequential dose levels of this compound, ranging from 0.105 mg/kg/h to 1.2 mg/kg/h over 48 hours.

-

Comparator: Heparin.

-

Primary Efficacy Endpoints: Episodes of recurrent ischemia (measured by continuous ECG), recurrent angina, myocardial infarction, coronary intervention (PTCA or CABG), and death.[2]

-

Primary Safety Endpoints: Major and minor bleeding events.

Key Findings:

-

Anticoagulant Effect: Efegatran demonstrated a dose-dependent anticoagulant activity. The highest dose of 1.2 mg/kg/h resulted in a steady-state mean aPTT value approximately three times the baseline.[2]

-

Efficacy: No dose of Efegatran studied was superior to heparin in suppressing myocardial ischemia. There were no statistically significant differences in clinical outcomes (recurrent angina, myocardial infarction, coronary intervention, or death) between the Efegatran and heparin groups.[2]

-

Safety: There was no excess of major bleeding in the Efegatran groups compared to the heparin group. However, minor bleeding and thrombophlebitis occurred more frequently in patients treated with Efegatran.[2]

| Dose of this compound | Mean aPTT (Steady State) | Clinical Outcome vs. Heparin | Major Bleeding vs. Heparin | Minor Bleeding vs. Heparin | Reference |

| 0.105 mg/kg/h | - | No significant difference | No significant difference | More frequent | [2] |

| ...up to 1.2 mg/kg/h | Approx. 3x baseline | No significant difference | No significant difference | More frequent | [2] |

Conclusion of the Phase 2 Trial: The administration of this compound at levels of at least 0.63 mg/kg/h provided an antithrombotic effect at least comparable to an aPTT-adjusted heparin infusion. While the level of thrombin inhibition by Efegatran, as measured by aPTT, appeared more stable than with heparin, no clinical benefits of Efegatran over heparin were apparent.[2]

Experimental Protocols

Detailed, specific protocols for the assays used in the development of Efegatran are not publicly available. However, based on standard laboratory procedures for assessing direct thrombin inhibitors, the following general methodologies would have been employed.

Activated Partial Thromboplastin Time (aPTT) Assay

Principle: The aPTT assay measures the time it takes for a clot to form in plasma after the addition of a contact activator and a phospholipid reagent, followed by calcium. It assesses the integrity of the intrinsic and common coagulation pathways. Direct thrombin inhibitors prolong the aPTT by inhibiting the final step of the common pathway.

General Protocol:

-

Sample Preparation: Citrated platelet-poor plasma is obtained from the subject.

-

Incubation: A specific volume of plasma is incubated at 37°C with an aPTT reagent containing a contact activator (e.g., silica, kaolin, or ellagic acid) and a phospholipid substitute.[6]

-

Clot Initiation: After a defined incubation period, pre-warmed calcium chloride is added to the mixture to initiate the coagulation cascade.[6]

-

Clot Detection: The time from the addition of calcium chloride to the formation of a fibrin clot is measured, typically using an automated or semi-automated coagulometer.[7]

Thrombin Time (TT) Assay

Principle: The TT assay directly measures the time it takes for fibrinogen to be converted to fibrin after the addition of a known concentration of thrombin to the plasma. This test is highly sensitive to the presence of thrombin inhibitors.

General Protocol:

-

Sample Preparation: Citrated platelet-poor plasma is used.

-

Incubation: A specific volume of plasma is warmed to 37°C.[8]

-

Clot Initiation: A standardized solution of thrombin is added to the plasma, and the time to clot formation is immediately measured.[8][9]

Conclusion

This compound represents a well-characterized example of a direct thrombin inhibitor that progressed through early-stage clinical development. Its mechanism of action, directly targeting the active site of thrombin, offered a theoretical advantage over indirect anticoagulants. Preclinical and Phase 1 studies confirmed its dose-dependent anticoagulant effects. However, in a Phase 2 trial for unstable angina, while demonstrating comparable anticoagulant activity to heparin with a more stable aPTT response, it failed to show superior clinical efficacy and was associated with a higher incidence of minor bleeding. This lack of a clear clinical advantage likely contributed to the decision to halt its further development. The story of Efegatran underscores the challenges in translating promising preclinical and early clinical anticoagulant activity into a superior clinical benefit in the complex setting of acute coronary syndromes.

References

- 1. This compound hydrate - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 2. Anticoagulant properties, clinical efficacy and safety of efegatran, a direct thrombin inhibitor, in patients with unstable angina - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound 126721-07-1 | MCE [medchemexpress.cn]

- 5. Comparative studies on the anticoagulant and protease generation inhibitory actions of newly developed site-directed thrombin inhibitory drugs. Efegatran, argatroban, hirulog, and hirudin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Screening Tests in Haemostasis: The APTT [practical-haemostasis.com]

- 7. labcorp.com [labcorp.com]

- 8. helena.com [helena.com]

- 9. coachrom.com [coachrom.com]

The Pharmacodynamics of Efegatran Sulfate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Efegatran sulfate is a potent, synthetic, direct thrombin inhibitor that has been investigated for its anticoagulant and antithrombotic properties. As a tripeptide arginal inhibitor, it directly targets the catalytic site of thrombin (Factor IIa), a critical enzyme in the coagulation cascade. This targeted mechanism of action prevents the conversion of fibrinogen to fibrin, thereby inhibiting thrombus formation. This technical guide provides an in-depth overview of the pharmacodynamics of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing its mechanism of action and relevant experimental workflows.

Mechanism of Action

Efegatran directly and reversibly binds to the active site of both free and clot-bound thrombin.[1] This inhibition prevents thrombin from cleaving fibrinogen to form fibrin monomers, which are essential for the formation of a stable blood clot.[2] Furthermore, by inhibiting thrombin, efegatran also interferes with thrombin-mediated activation of platelets and other coagulation factors, such as Factors V, VIII, and XI, thus attenuating the amplification of the coagulation cascade.[2][3]

Quantitative Pharmacodynamic Data

Clinical studies have demonstrated a dose-dependent anticoagulant effect of this compound, as measured by standard coagulation assays. The following tables summarize the key quantitative findings from preclinical and clinical investigations.

Table 1: Dose-Response of this compound on Activated Partial Thromboplastin Time (aPTT) in Humans

| Dose of this compound | Resulting aPTT | Study Population | Reference |

| 1.2 mg/kg/h (intravenous infusion) | ~3 times baseline | Patients with unstable angina | [4] |

Table 2: Pharmacodynamic Ratios of this compound in Humans

| Pharmacodynamic Parameter | Value | Study Population | Reference |

| aPTT-Thrombin Time (TT) Ratio* | 12:1 | Normal volunteers | [5] |

*Based on the dose required to double each clotting time.[5]

Experimental Protocols

The following sections detail the methodologies for the key experiments used to characterize the pharmacodynamics of this compound. These represent standard laboratory procedures that are foundational for assessing the anticoagulant activity of direct thrombin inhibitors.

Activated Partial Thromboplastin Time (aPTT) Assay

The aPTT assay evaluates the integrity of the intrinsic and common pathways of the coagulation cascade.

Principle: The clotting time of citrated plasma is measured after the addition of a contact activator (e.g., silica, kaolin) and a platelet substitute (phospholipid), followed by recalcification with calcium chloride.

Methodology:

-

Sample Collection: Whole blood is collected in a tube containing 3.2% sodium citrate anticoagulant.

-

Plasma Preparation: The blood is centrifuged to separate platelet-poor plasma.

-

Assay Procedure:

-

A volume of patient plasma is incubated with an aPTT reagent (containing a contact activator and phospholipid) at 37°C.

-

After a specified incubation period, calcium chloride is added to initiate the clotting cascade.

-

The time taken for a fibrin clot to form is measured in seconds.

-

Thrombin Time (TT) Assay

The thrombin time assay specifically assesses the final step of the coagulation cascade: the conversion of fibrinogen to fibrin.

Principle: The clotting time of citrated plasma is measured after the addition of a standardized amount of exogenous thrombin.

Methodology:

-

Sample Collection and Plasma Preparation: As described for the aPTT assay.

-

Assay Procedure:

-

A volume of patient plasma is warmed to 37°C.

-

A known concentration of thrombin reagent is added to the plasma.

-

The time taken for a fibrin clot to form is measured in seconds.

-

Clinical Significance and Discussion

The pharmacodynamic profile of this compound is characterized by a predictable and dose-dependent anticoagulant effect.[4] The prolongation of aPTT and TT provides a direct measure of its thrombin-inhibiting activity. Clinical trials in patients with unstable angina demonstrated that efegatran could achieve a therapeutic level of anticoagulation, comparable to that of heparin.[4] However, these studies did not show a clinical benefit of efegatran over heparin in this patient population.[4]

The development of direct thrombin inhibitors like efegatran marked a significant step forward in anticoagulant therapy, offering a more targeted approach compared to traditional anticoagulants like warfarin and heparin. The insights gained from the study of efegatran and other direct thrombin inhibitors have paved the way for the development of newer oral anticoagulants that are now widely used in clinical practice.[3]

Conclusion

This compound is a direct thrombin inhibitor with well-characterized pharmacodynamic effects. Its ability to prolong clotting times in a dose-dependent manner is a direct consequence of its targeted inhibition of thrombin. While its clinical development did not proceed to market approval, the study of efegatran has contributed valuable knowledge to the field of anticoagulation and the development of novel antithrombotic agents. The data and methodologies presented in this guide provide a comprehensive overview for researchers and professionals in the field of drug development.

References

- 1. Comparative studies on the anticoagulant and protease generation inhibitory actions of newly developed site-directed thrombin inhibitory drugs. Efegatran, argatroban, hirulog, and hirudin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. Discovery and development of direct thrombin inhibitors - Wikipedia [en.wikipedia.org]

- 4. Anticoagulant properties, clinical efficacy and safety of efegatran, a direct thrombin inhibitor, in patients with unstable angina [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Efegatran Sulfate's High-Affinity Binding to Thrombin: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity of efegatran sulfate to its target, thrombin. Efegatran, a direct, reversible, and competitive inhibitor of thrombin, has been a subject of interest in the development of anticoagulant therapies. This document consolidates available quantitative binding data, details relevant experimental methodologies, and visualizes the underlying biochemical interactions and workflows.

Quantitative Binding Affinity Data

The interaction between this compound and thrombin is characterized by a high binding affinity. The following table summarizes the key quantitative metrics that describe this interaction.

| Parameter | Value | Unit | Notes |

| IC50 | 23.0 | nM | The half-maximal inhibitory concentration, indicating the concentration of efegatran required to inhibit 50% of thrombin's activity in a given assay.[1] |

| Apparent Association Constant (Kass) | 0.8 x 10⁸ | L/mol | This value reflects the equilibrium constant for the association of efegatran and thrombin.[2] |

| Dissociation Constant (Kd) | 12.5 | nM | Calculated as the inverse of the apparent association constant (Kd = 1/Kass). This value represents the concentration of efegatran at which half of the thrombin molecules are bound at equilibrium. |

Mechanism of Action: Direct Thrombin Inhibition

Efegatran is a tripeptide arginal inhibitor that directly targets the catalytic site of thrombin.[2] Thrombin is a critical serine protease that plays a central role in the coagulation cascade by converting fibrinogen to fibrin, which forms the mesh of a blood clot. By binding to the active site of thrombin, efegatran competitively inhibits its enzymatic activity, thereby preventing the formation of fibrin and exerting its anticoagulant effect. The binding is reversible, meaning that efegatran can associate and dissociate from the thrombin molecule.[3]

The following diagram illustrates the central role of thrombin in the coagulation cascade and the point of inhibition by efegatran.

Caption: Efegatran's inhibition of Thrombin in the coagulation cascade.

Experimental Protocols

The determination of efegatran's binding affinity to thrombin involves various in vitro assays. Below are detailed methodologies for key experimental approaches.

Chromogenic Substrate Assay for IC50 Determination

This assay is commonly used to measure the inhibitory potency of a compound against a protease like thrombin.

Principle: A chromogenic substrate, which is a peptide sequence recognized and cleaved by thrombin, is used. Upon cleavage, a chromophore (p-nitroaniline) is released, which can be quantified by measuring the absorbance of light at a specific wavelength (typically 405 nm). The rate of color development is proportional to the enzymatic activity of thrombin. In the presence of an inhibitor like efegatran, the rate of substrate cleavage is reduced.

Materials:

-

Purified human α-thrombin

-

Chromogenic substrate for thrombin (e.g., S-2238)

-

This compound

-

Assay buffer (e.g., Tris-HCl buffer with physiological pH and salt concentrations)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO) and perform serial dilutions to obtain a range of inhibitor concentrations.

-

Prepare a working solution of human α-thrombin in the assay buffer.

-

Prepare a working solution of the chromogenic substrate in the assay buffer.

-

-

Assay Setup:

-

In a 96-well microplate, add a fixed volume of the thrombin solution to each well.

-

Add varying concentrations of this compound to the wells. Include control wells with no inhibitor.

-

Pre-incubate the thrombin and efegatran mixture for a defined period (e.g., 10-15 minutes) at a constant temperature (e.g., 37°C) to allow for binding equilibrium to be reached.

-

-

Initiation of Reaction:

-

Add the chromogenic substrate to each well to start the enzymatic reaction.

-

-

Measurement:

-

Immediately begin monitoring the change in absorbance at 405 nm over time using a microplate reader.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.

-

Plot the percentage of thrombin inhibition against the logarithm of the efegatran concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

The following diagram illustrates the general workflow for a chromogenic substrate assay.

Caption: Workflow for a chromogenic substrate assay.

Thrombin Time (TT) Assay for Apparent Kass Determination

The thrombin time assay is a coagulation test that measures the time it takes for a fibrin clot to form in a plasma sample after the addition of a standard amount of thrombin.

Principle: The presence of a direct thrombin inhibitor like efegatran will prolong the thrombin time in a concentration-dependent manner. By measuring the concentration of efegatran required to double the thrombin time, an apparent association constant can be determined.

Materials:

-

Citrated plasma

-

Standardized thrombin solution

-

This compound

-

Coagulometer

Procedure:

-

Sample Preparation:

-

Prepare dilutions of this compound in saline.

-

Add the efegatran dilutions to aliquots of pooled normal plasma.

-

-

Assay Performance:

-

Pre-warm the plasma samples containing efegatran to 37°C.

-

Add a standardized amount of thrombin solution to the plasma sample to initiate clotting.

-

The coagulometer detects the formation of a fibrin clot and records the clotting time.

-

-

Data Analysis:

-

Plot the thrombin time against the concentration of efegatran.

-

Determine the concentration of efegatran that doubles the baseline thrombin time.

-

This concentration can be used in conjunction with kinetic equations to calculate the apparent association constant (Kass).[2]

-

Visualization of the Binding Mechanism

Efegatran acts as a competitive inhibitor of thrombin. This means that efegatran and the natural substrate of thrombin (fibrinogen) compete for binding to the same active site on the thrombin molecule.

The following diagram illustrates the principle of competitive inhibition.

Caption: Competitive inhibition of thrombin by efegatran.

References

- 1. Thrombin Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]

- 2. A family of arginal thrombin inhibitors related to efegatran - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Comparative studies on the anticoagulant and protease generation inhibitory actions of newly developed site-directed thrombin inhibitory drugs. Efegatran, argatroban, hirulog, and hirudin - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Characterization of Efegatran Sulfate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Efegatran sulfate is a potent, direct, and reversible inhibitor of thrombin, the key serine protease in the final common pathway of the coagulation cascade.[1] Its primary mechanism of action involves the direct binding to the active site of thrombin, thereby blocking its enzymatic activity and preventing the conversion of fibrinogen to fibrin. This document provides a comprehensive overview of the in-vitro characterization of this compound, detailing its inhibitory activity, effects on coagulation parameters, and the methodologies for its evaluation.

Mechanism of Action

This compound exerts its anticoagulant effect by directly inhibiting thrombin (Factor IIa).[1] Unlike indirect thrombin inhibitors such as heparin, its action is independent of antithrombin III. By binding to the active site of thrombin, Efegatran prevents the proteolytic cleavage of fibrinogen, a critical step in the formation of a stable fibrin clot. This direct inhibition also interferes with thrombin-mediated activation of platelets and other coagulation factors, contributing to its overall antithrombotic properties.[2]

Quantitative Inhibitory Activity

The potency of this compound as a thrombin inhibitor is quantified by its half-maximal inhibitory concentration (IC50). While a specific inhibition constant (Ki) for Efegatran was not identified in the reviewed literature, the IC50 value provides a key measure of its efficacy.

| Parameter | Value | Description |

| IC50 | 23.0 nM[3] | The concentration of this compound required to inhibit 50% of thrombin activity in vitro. |

Effects on Coagulation Parameters

The anticoagulant activity of this compound is reflected in its dose-dependent prolongation of various in vitro clotting assays. Comparative studies have shown that Efegatran exhibits concentration-dependent anticoagulant effects in global coagulation assays.[2]

| Assay | Effect of this compound | Description of Assay |

| Activated Partial Thromboplastin Time (aPTT) | Dose-dependent prolongation.[4] | Measures the integrity of the intrinsic and common coagulation pathways. |

| Prothrombin Time (PT) | Concentration-dependent prolongation.[2] | Measures the integrity of the extrinsic and common coagulation pathways. |

| Thrombin Time (TT) | Increased with administration.[4] | Directly measures the time for a fibrin clot to form in plasma after the addition of a standard amount of thrombin, and is therefore highly sensitive to the presence of direct thrombin inhibitors. |

| Thrombin Generation | Concentration-dependent inhibition.[2] | Assesses the overall potential of plasma to generate thrombin. |

Signaling Pathway

The following diagram illustrates the central role of thrombin in the coagulation cascade and the point of inhibition by this compound.

Figure 1. Simplified diagram of the coagulation cascade and the inhibitory action of this compound on thrombin.

Experimental Protocols

Thrombin Inhibition Assay (IC50 Determination)

Objective: To determine the concentration of this compound that inhibits 50% of thrombin's enzymatic activity.

Materials:

-

Purified human α-thrombin

-

Chromogenic or fluorogenic thrombin substrate (e.g., S-2238)

-

Tris-HCl buffer (pH 7.4) containing NaCl and polyethylene glycol

-

This compound stock solution and serial dilutions

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of this compound in Tris-HCl buffer.

-

In a 96-well plate, add a fixed concentration of human α-thrombin to each well.

-

Add the different concentrations of this compound to the wells and incubate for a defined period (e.g., 15 minutes) at 37°C to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the chromogenic or fluorogenic substrate to each well.

-

Measure the rate of substrate hydrolysis (change in absorbance or fluorescence over time) using a microplate reader.

-

Plot the percentage of thrombin inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value from the resulting dose-response curve.

Activated Partial Thromboplastin Time (aPTT) Assay

Objective: To assess the effect of this compound on the intrinsic and common pathways of coagulation.

Materials:

-

Citrated platelet-poor plasma (PPP)

-

aPTT reagent (containing a contact activator like silica or ellagic acid, and phospholipids)

-

Calcium chloride (CaCl2) solution (0.025 M)

-

This compound dilutions in PPP

-

Coagulometer or water bath with a stopwatch

Procedure:

-

Prepare various concentrations of this compound in pooled normal PPP.

-

Pre-warm the PPP samples, aPTT reagent, and CaCl2 solution to 37°C.

-

In a test tube, mix 100 µL of the PPP sample with 100 µL of the aPTT reagent.

-

Incubate the mixture for a specified time (e.g., 3-5 minutes) at 37°C to allow for the activation of contact factors.

-

Add 100 µL of pre-warmed CaCl2 to the mixture and simultaneously start a timer.

-

Record the time in seconds for a fibrin clot to form. This is the aPTT.

Prothrombin Time (PT) Assay

Objective: To evaluate the effect of this compound on the extrinsic and common pathways of coagulation.

Materials:

-

Citrated platelet-poor plasma (PPP)

-

PT reagent (thromboplastin, a source of tissue factor and phospholipids)

-

Calcium chloride (often included in the PT reagent)

-

This compound dilutions in PPP

-

Coagulometer or water bath with a stopwatch

Procedure:

-

Prepare different concentrations of this compound in pooled normal PPP.

-

Pre-warm the PPP samples and the PT reagent to 37°C.

-

To a test tube containing 100 µL of the PPP sample, add 200 µL of the pre-warmed PT reagent.

-

Start a timer immediately upon the addition of the PT reagent.

-

Record the time in seconds for a fibrin clot to form. This is the PT.

Thrombin Time (TT) Assay

Objective: To directly measure the inhibitory effect of this compound on the conversion of fibrinogen to fibrin by thrombin.

Materials:

-

Citrated platelet-poor plasma (PPP)

-

Thrombin reagent (a standardized solution of bovine or human thrombin)

-

This compound dilutions in PPP

-

Coagulometer or water bath with a stopwatch

Procedure:

-

Prepare a range of this compound concentrations in pooled normal PPP.

-

Pre-warm the PPP samples and the thrombin reagent to 37°C.

-

To a test tube containing 200 µL of the PPP sample, add 100 µL of the pre-warmed thrombin reagent.

-

Start a timer immediately upon the addition of the thrombin reagent.

-

Record the time in seconds for a fibrin clot to form. This is the TT.

Experimental Workflow

The following diagram outlines the general workflow for the in vitro characterization of this compound.

Figure 2. General workflow for the in vitro characterization of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Thrombin Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]

- 4. Anticoagulant properties, clinical efficacy and safety of efegatran, a direct thrombin inhibitor, in patients with unstable angina - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Profile of Efegatran Sulfate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Efegatran sulfate is a potent, reversible, and selective direct inhibitor of thrombin, the key serine protease in the final common pathway of the coagulation cascade. By directly binding to the active site of thrombin, efegatran blocks the conversion of fibrinogen to fibrin, thereby preventing thrombus formation. This technical guide provides a comprehensive overview of the available preclinical data on this compound, focusing on its pharmacodynamics, and efficacy in animal models. Due to the proprietary nature of early drug development, a complete public record of all preclinical studies, particularly detailed pharmacokinetic and toxicology data, is not available. This document synthesizes the publicly accessible scientific literature to offer a detailed understanding of efegatran's preclinical characteristics.

Mechanism of Action

This compound exerts its anticoagulant effect by directly and reversibly inhibiting thrombin (Factor IIa).[1] Unlike indirect thrombin inhibitors such as heparin, which require antithrombin as a cofactor, efegatran's action is independent of this cofactor, allowing it to inhibit both free and clot-bound thrombin. This direct inhibition prevents thrombin-mediated cleavage of fibrinogen to fibrin, activation of platelets, and feedback activation of Factors V, VIII, and XI, thus potently inhibiting the formation and growth of thrombi.[1]

Figure 1: Mechanism of action of this compound.

Pharmacodynamics

The pharmacodynamic effects of this compound have been characterized by its concentration-dependent anticoagulant activity in various in vitro and ex vivo assays.

In Vitro Anticoagulant Activity

Efegatran demonstrates a concentration-dependent anticoagulant effect in human plasma, as measured by standard coagulation tests.[1] While specific Ki or IC50 values from publicly available preclinical studies are not readily found, comparative studies have characterized its activity relative to other direct thrombin inhibitors.

| Assay | Effect of Efegatran | Reference |

| Activated Partial Thromboplastin Time (aPTT) | Concentration-dependent prolongation | [1] |

| Prothrombin Time (PT) | Concentration-dependent prolongation | [1] |

| Heptest | Concentration-dependent prolongation | [1] |

| Thrombin Generation | Inhibition of both intrinsic and extrinsic thrombin generation | [1] |

| Factor Xa Generation | Inhibition of intrinsic and extrinsic Factor Xa generation | [1] |

Ex Vivo Anticoagulant and Antiplatelet Activity

In a clinical setting with patients suffering from unstable angina, this compound administered via continuous infusion demonstrated a dose-dependent anticoagulant effect.[2]

| Dose of this compound | Effect on aPTT | Reference |

| 1.2 mg/kg/h | Approximately 3 times baseline | [2] |

Efegatran also indirectly inhibits thrombin-induced platelet aggregation by blocking the action of thrombin on platelets.[3]

Efficacy in Preclinical Models of Thrombosis

The antithrombotic efficacy of efegatran has been evaluated in animal models of thrombosis.

Canine Model of Coronary Artery Thrombosis

In a canine model where thrombosis was induced by electrolytic injury to the left circumflex coronary artery, a continuous intravenous infusion of efegatran at a dose of 0.25 mg/kg/h was assessed.[3] This study primarily focused on the combination of efegatran with a glycoprotein IIb-IIIa receptor antagonist.[3] The results indicated that the combination therapy provided enhanced antithrombotic efficacy.[3]

Pharmacokinetics

Detailed preclinical pharmacokinetic parameters for this compound in rats, dogs, and monkeys, such as clearance, volume of distribution, half-life, and oral bioavailability, are not extensively reported in the peer-reviewed literature. This information is likely contained within proprietary regulatory filings.

Toxicology

A comprehensive public summary of the preclinical toxicology of this compound is not available. Standard preclinical safety evaluations for a new chemical entity would typically include single-dose and repeat-dose toxicity studies in at least two species (one rodent, one non-rodent), safety pharmacology studies (assessing effects on vital functions such as cardiovascular, respiratory, and central nervous systems), genotoxicity assays, and reproductive toxicology studies. Without access to internal or regulatory documents, a detailed summary of these studies and their outcomes, such as the No-Observed-Adverse-Effect Level (NOAEL), cannot be provided.

Experimental Protocols

Detailed, specific protocols for the preclinical studies of this compound are not published. However, based on the nature of the investigations, standard methodologies for the following assays would have been employed.

Activated Partial Thromboplastin Time (aPTT) Assay

Principle: The aPTT test evaluates the integrity of the intrinsic and common coagulation pathways.

General Protocol:

-

Sample Preparation: Citrated platelet-poor plasma is prepared from whole blood by centrifugation.

-

Incubation: A specific volume of plasma is incubated with a partial thromboplastin reagent (a source of phospholipid) and a contact activator (e.g., kaolin, silica, or ellagic acid) at 37°C.

-

Initiation of Clotting: After a defined incubation period, calcium chloride is added to the mixture to initiate the coagulation cascade.

-

Measurement: The time taken for clot formation is measured optically or mechanically.

Figure 2: General workflow for aPTT measurement.

In Vivo Thrombosis Model: Canine Electrolytic Injury Model

Principle: This model induces the formation of a platelet-rich thrombus in a coronary artery, mimicking aspects of arterial thrombosis in humans.

General Protocol:

-

Animal Preparation: A canine model is anesthetized and surgically prepared to expose a coronary artery (e.g., the left circumflex coronary artery).

-

Instrumentation: An electrode is placed in contact with the intimal surface of the artery. A flow probe is placed distal to the electrode to monitor blood flow.

-

Thrombus Induction: A controlled electrical current is applied to the electrode, causing endothelial damage and initiating thrombus formation.

-

Treatment: this compound is administered, typically as a continuous intravenous infusion, before, during, or after the injury.

-

Monitoring: Coronary blood flow is monitored continuously to assess vessel patency. Other parameters such as bleeding time and ex vivo platelet aggregation may also be measured.

Figure 3: Workflow for a canine thrombosis model.

Conclusion

This compound is a direct thrombin inhibitor with potent anticoagulant and antithrombotic properties demonstrated in preclinical studies. Its mechanism of action is well-defined, and its pharmacodynamic effects are characterized by a concentration-dependent prolongation of clotting times. While in vivo efficacy has been shown in a canine model of coronary thrombosis, a comprehensive public database of its preclinical pharmacokinetics and toxicology is not available. The information presented in this guide, compiled from publicly accessible sources, provides a foundational understanding of the preclinical profile of this compound for researchers and professionals in drug development. Further detailed information would likely be found in proprietary archives or regulatory submissions.

References

- 1. Comparative studies on the anticoagulant and protease generation inhibitory actions of newly developed site-directed thrombin inhibitory drugs. Efegatran, argatroban, hirulog, and hirudin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anticoagulant properties, clinical efficacy and safety of efegatran, a direct thrombin inhibitor, in patients with unstable angina - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antithrombotic assessment of the effects of combination therapy with the anticoagulants efegatran and heparin and the glycoprotein IIb-IIIa platelet receptor antagonist 7E3 in a canine model of coronary artery thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Efegatran Sulfate (CAS Number: 126721-07-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Efegatran sulfate, with the CAS number 126721-07-1, is a potent, synthetic, direct thrombin inhibitor.[1][2] This technical guide provides a comprehensive overview of its chemical properties, mechanism of action, pharmacology, and clinical development, with a focus on its application in unstable angina. The document summarizes key quantitative data in structured tables, details relevant experimental protocols, and provides visualizations of the underlying biological pathways and experimental workflows.

Chemical and Physical Properties

This compound is the sulfate salt of efegatran. It is a tripeptide arginal derivative with potent anticoagulant and antithrombotic activities.[2][3]

| Property | Value | Reference |

| CAS Number | 126721-07-1 | [1] |

| Molecular Formula | C₂₁H₃₄N₆O₇S | [3] |

| Molecular Weight | 514.6 g/mol | [3] |

| Synonyms | LY294468 sulfate, Efegatran sulphate | [1][3] |

| Physical State | Solid | N/A |

| Solubility | Water soluble | N/A |

Mechanism of Action

Efegatran is a direct inhibitor of thrombin, a key serine protease in the coagulation cascade.[1][2] By directly binding to the active site of thrombin, efegatran blocks its enzymatic activity, thereby preventing the conversion of fibrinogen to fibrin, which is the final step in clot formation.[2] This direct inhibition also interferes with thrombin-mediated platelet aggregation.[1]

Signaling Pathway of Thrombin in Coagulation

The following diagram illustrates the central role of thrombin in the coagulation cascade and the point of inhibition by this compound.

Pharmacology

The pharmacological effects of this compound are primarily characterized by its anticoagulant and antiplatelet activities.

Pharmacodynamics

Efegatran demonstrates a dose-dependent anticoagulant effect, as measured by the activated partial thromboplastin time (aPTT) and thrombin time (TT).[1]

| Parameter | Value | Target | Reference |

| IC₅₀ | 23.0 nM | Thrombin | N/A |

| Kass | 0.8 x 10⁸ L/mol | Thrombin | N/A |

| aPTT-TT Ratio (Humans) | 12:1 | N/A | N/A |

| aPTT-TT Ratio (Dogs) | 8:1 | N/A | N/A |

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by linear and nonsaturable kinetics over the dose ranges studied in clinical trials. Specific human pharmacokinetic parameters such as half-life, clearance, and volume of distribution have not been detailed in the reviewed literature.

Clinical Studies in Unstable Angina

This compound has been evaluated in clinical trials for the treatment of unstable angina. The primary objective of these studies was to assess its safety and efficacy compared to standard heparin therapy.

Dose-Response Relationship

A dose-escalation study in patients with unstable angina investigated five sequential dose levels of this compound administered as a continuous intravenous infusion for 48 hours.[1]

| This compound Dose (mg/kg/h) | Resulting aPTT (Approximate) |

| 0.105 | - |

| 0.21 | - |

| 0.42 | - |

| 0.63 | - |

| 1.2 | ~3 times baseline |

Clinical Efficacy and Safety

In a study involving 432 patients with unstable angina, efegatran was compared to heparin.[1] While efegatran demonstrated a stable and dose-dependent anticoagulant effect, it did not show a superior ability to suppress myocardial ischemia compared to heparin.[1] There were no statistically significant differences in the primary clinical outcomes or major bleeding events between the efegatran and heparin groups.[1] However, minor bleeding and thrombophlebitis were observed more frequently in patients treated with efegatran.[1]

| Outcome | This compound | Heparin | Statistical Significance |

| Recurrent Ischemia | No significant difference | No significant difference | Not Statistically Significant |

| Myocardial Infarction | No significant difference | No significant difference | Not Statistically Significant |

| Death | No significant difference | No significant difference | Not Statistically Significant |

| Major Bleeding | No significant difference | No significant difference | Not Statistically Significant |

| Minor Bleeding | More frequent | Less frequent | Statistically Significant |

| Thrombophlebitis | More frequent | Less frequent | Statistically Significant |

Experimental Protocols

Activated Partial Thromboplastin Time (aPTT) Measurement

The following outlines a general protocol for aPTT measurement, which is a key pharmacodynamic endpoint for efegatran. The specific protocol used in the efegatran clinical trials may have had minor variations.

Protocol Steps:

-

Blood Collection: Whole blood is collected in a tube containing 0.109M sodium citrate as an anticoagulant.

-

Centrifugation: The blood sample is centrifuged at approximately 2500xg for 15 minutes to separate the plasma.

-

Plasma Separation: The platelet-poor plasma (PPP) is carefully removed.

-

Incubation: A specific volume of PPP is incubated at 37°C with an aPTT reagent (containing a platelet substitute like cephalin) and a contact activator (such as kaolin or silica).

-

Calcium Addition: After a defined incubation period, a pre-warmed calcium chloride solution is added to initiate the coagulation cascade.

-

Timing: The time from the addition of calcium chloride until the formation of a fibrin clot is measured in seconds. This is the aPTT value.

Continuous ECG Ischemia Monitoring

The following describes a general protocol for continuous ECG monitoring in unstable angina trials. The specific setup and analysis parameters for the efegatran trials may have differed.

Protocol Steps:

-

Patient Preparation: The patient's skin is prepared to ensure good electrode contact, and electrodes for a 12-lead electrocardiogram (ECG) are placed in standard positions.

-

Holter Monitor Connection: The electrodes are connected to a portable continuous ECG recording device (Holter monitor).

-

Monitoring Period: The ECG is continuously recorded for a specified duration, typically 24 to 48 hours.

-

Data Download and Analysis: The recorded ECG data is downloaded to a computer for analysis. Specialized software is used to detect and quantify episodes of ST-segment deviation (elevation or depression), which are indicative of myocardial ischemia.

Conclusion

This compound is a direct thrombin inhibitor with predictable, dose-dependent anticoagulant effects. Clinical trials in unstable angina have shown that while it offers a stable anticoagulant profile, it does not provide a significant clinical benefit over heparin in preventing ischemic events. The increased incidence of minor bleeding and thrombophlebitis with efegatran treatment are important safety considerations. Further research would be necessary to explore its potential in other thrombotic disorders and to fully characterize its pharmacokinetic profile in humans.

References

- 1. Anticoagulant properties, clinical efficacy and safety of efegatran, a direct thrombin inhibitor, in patients with unstable angina - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Comparative studies on the anticoagulant and protease generation inhibitory actions of newly developed site-directed thrombin inhibitory drugs. Efegatran, argatroban, hirulog, and hirudin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Platelet Aggregation Assay Using Efegatran Sulfate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Efegatran sulfate is a potent, direct, and reversible inhibitor of thrombin, a key serine protease that plays a central role in hemostasis and thrombosis.[1] By binding to the active site of thrombin, this compound effectively blocks its enzymatic activity, thereby preventing the conversion of fibrinogen to fibrin and inhibiting thrombin-induced platelet activation and aggregation.[1] Platelet aggregation is a critical process in the formation of a hemostatic plug at sites of vascular injury, but its dysregulation can lead to thrombotic events such as myocardial infarction and stroke. Therefore, assessing the inhibitory effect of compounds like this compound on platelet aggregation is a crucial step in their preclinical and clinical development.

These application notes provide a detailed protocol for performing a platelet aggregation assay using this compound, utilizing the gold-standard light transmission aggregometry (LTA) method. Additionally, we present the key signaling pathways involved in thrombin-induced platelet aggregation and illustrate the experimental workflow.

Data Presentation

While this compound is known to inhibit platelet aggregation, specific quantitative data such as IC50 values from publicly available literature is limited. The following table is provided as a template for researchers to record their experimental data when evaluating the dose-dependent inhibitory effect of this compound on thrombin-induced platelet aggregation.

Table 1: Template for Recording Inhibition of Thrombin-Induced Platelet Aggregation by this compound

| Concentration of this compound (µM) | Agonist (Thrombin) Concentration (U/mL) | Maximum Aggregation (%) | Inhibition (%) |

| 0 (Control) | 0.5 | 0 | |

| 0.5 | |||

| 0.5 | |||

| 0.5 | |||

| 0.5 | |||

| 0 (Control) | 1.0 | 0 | |

| 1.0 | |||

| 1.0 | |||

| 1.0 | |||

| 1.0 |

Note: This table should be populated with experimentally derived data. The percentage of inhibition can be calculated using the formula: [% Inhibition = (1 - (Max Aggregation with Inhibitor / Max Aggregation of Control)) * 100]

Experimental Protocols

Principle of Light Transmission Aggregometry (LTA)

LTA is the gold standard method for measuring platelet aggregation. It works by passing a beam of light through a suspension of platelet-rich plasma (PRP). In a resting state, the platelets are in suspension, and the PRP is turbid, allowing for low light transmission. Upon the addition of an agonist, such as thrombin, platelets activate and aggregate, causing the PRP to become clearer. This increase in light transmission is measured over time and is proportional to the extent of platelet aggregation.

Materials and Reagents

-

This compound

-

Human thrombin

-

Whole blood from healthy, consenting donors who have not taken any antiplatelet medication for at least 10 days

-

3.2% or 3.8% Sodium citrate anticoagulant

-

Phosphate-buffered saline (PBS), pH 7.4

-

Bovine serum albumin (BSA)

-

Platelet-poor plasma (PPP)

-

Aggregometer cuvettes with stir bars

-

Calibrated pipettes

-

Centrifuge

-

Light Transmission Aggregometer

Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)

-

Blood Collection: Collect whole blood into tubes containing sodium citrate anticoagulant (9 parts blood to 1 part citrate). Mix gently by inversion.

-

PRP Preparation: Centrifuge the citrated whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature with the brake off. This will separate the blood into three layers: red blood cells at the bottom, a "buffy coat" of white blood cells in the middle, and PRP at the top.

-

PRP Aspiration: Carefully aspirate the upper PRP layer using a plastic pipette and transfer it to a new plastic tube.

-

Platelet Count Adjustment: Determine the platelet count in the PRP using a hematology analyzer. If necessary, adjust the platelet count to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) by diluting with PPP.

-

PPP Preparation: To obtain PPP, centrifuge the remaining blood sample at a high speed (e.g., 1500-2000 x g) for 15 minutes at room temperature. The supernatant is the PPP.

-

Resting Platelets: Allow the prepared PRP to rest at room temperature for at least 30 minutes before starting the aggregation assay.

Platelet Aggregation Assay Protocol

-

Instrument Setup: Turn on the light transmission aggregometer and allow it to warm up according to the manufacturer's instructions. Set the temperature to 37°C.

-

Blanking the Instrument: Pipette an appropriate volume of PPP (e.g., 450 µL) into an aggregometer cuvette with a stir bar. Place the cuvette in the appropriate channel of the aggregometer and set this as the 100% light transmission baseline (blank).

-

Preparing the PRP Sample: Pipette the same volume of PRP into a new aggregometer cuvette with a stir bar. Place the cuvette in the sample channel of the aggregometer and set this as the 0% light transmission baseline.

-

Incubation with this compound:

-

For the test samples, add varying concentrations of this compound to the PRP-containing cuvettes.

-

For the control sample, add the vehicle (e.g., PBS or saline) used to dissolve the this compound.

-

Incubate the samples for a predetermined time (e.g., 2-5 minutes) at 37°C with stirring (e.g., 900-1200 rpm).

-

-

Initiating Aggregation:

-

Add a specific concentration of the agonist (thrombin, e.g., 0.5 U/mL or 1.0 U/mL) to the cuvette to initiate platelet aggregation.

-

The aggregometer will immediately start recording the change in light transmission.

-

-

Data Recording: Record the aggregation tracing for a set period (e.g., 5-10 minutes) or until the aggregation reaches a plateau. The primary endpoint is the maximum percentage of aggregation.

-

Dose-Response Curve: Repeat steps 4-6 with a range of this compound concentrations to generate a dose-response curve and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the maximal aggregation).

Visualizations

Thrombin-Induced Platelet Aggregation Signaling Pathway

Thrombin is a potent platelet agonist that activates platelets through the cleavage of Protease-Activated Receptors (PARs), primarily PAR-1 and PAR-4 on human platelets. This activation initiates a cascade of intracellular signaling events leading to platelet shape change, granule secretion, and ultimately, the activation of the glycoprotein IIb/IIIa receptor, which mediates platelet aggregation by binding to fibrinogen. This compound, as a direct thrombin inhibitor, blocks the initial step of this pathway.

Caption: Signaling pathway of thrombin-induced platelet aggregation and the inhibitory action of this compound.

Experimental Workflow for Platelet Aggregation Assay

The following diagram outlines the key steps involved in performing the platelet aggregation assay using this compound.

Caption: Workflow for the platelet aggregation assay using LTA.

References

Efegatran Sulfate Dose-Ranging Studies in Animal Models: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Efegatran sulfate is a potent, synthetic, direct thrombin inhibitor that has been investigated for its anticoagulant and antithrombotic properties. As a direct thrombin inhibitor, efegatran binds directly to the active site of thrombin, thereby preventing the conversion of fibrinogen to fibrin, a critical step in the formation of a blood clot. This mechanism of action makes it a subject of interest for the prevention and treatment of thrombotic diseases. This document provides a summary of available data from dose-ranging studies in animal models and detailed protocols for relevant experimental procedures. The information is intended to guide researchers in designing and interpreting preclinical studies with this compound.

Mechanism of Action: Thrombin Inhibition

This compound exerts its anticoagulant effect by directly inhibiting thrombin (Factor IIa), a key serine protease in the coagulation cascade. Unlike heparin, its action is independent of antithrombin III. By binding to thrombin, efegatran blocks its enzymatic activity, which includes cleaving fibrinogen to form fibrin monomers, activating platelets, and activating coagulation factors V, VIII, and XI. This targeted inhibition leads to a potent antithrombotic effect.

Dose-Ranging and Efficacy Data in Animal Models

Preclinical studies have primarily focused on a canine model of coronary artery thrombosis to evaluate the antithrombotic efficacy of this compound.

Canine Coronary Artery Thrombosis Model

A key study utilized a canine model where thrombosis was induced by electrolytic injury to the intimal surface of the left circumflex coronary artery. This model is designed to mimic the conditions of arterial thrombosis in humans.

Table 1: Antithrombotic Efficacy of this compound in a Canine Model

| Animal Model | Treatment Group | Dose | Key Outcomes | Reference |

| Canine | This compound | 0.25 mg/kg/h (intravenous infusion) | - Maintained vessel patency in 2 of 7 dogs at the end of the experiment. | [1] |

| Canine | Efegatran + 7E3 (GP IIb-IIIa inhibitor) | 0.25 mg/kg/h Efegatran + 0.4 mg/kg 7E3 | - Significantly enhanced antithrombotic efficacy. - Maintained vessel patency in 4 of 5 dogs. | [1] |

| Canine | Vehicle Control | N/A | - No vessel patency (0 of 5 dogs). | [1] |

Table 2: Hemostatic Effects of this compound in a Canine Model